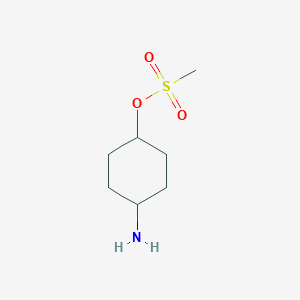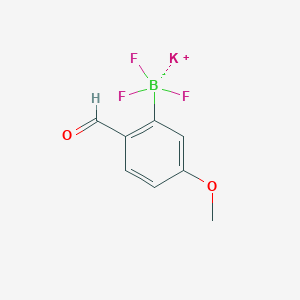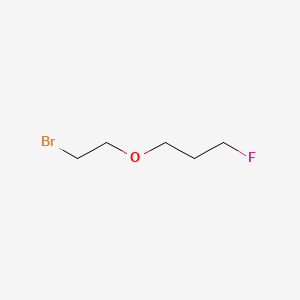
1-(2-Bromoethoxy)-3-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethoxy)-3-fluoropropane is an organic compound with the molecular formula C5H10BrFO It is a halogenated ether, characterized by the presence of both bromine and fluorine atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-fluoropropane can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction typically involves the use of 3-fluoropropanol and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethoxy)-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction is common due to the presence of the bromine atom, which acts as a good leaving group.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of ethers or other substituted products.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-3-fluoropropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique halogenated structure.
Material Science: Utilized in the synthesis of specialized polymers and materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-3-fluoropropane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethoxy)-2-ethoxybenzene: Another halogenated ether with similar reactivity but different structural properties.
2-Bromo-1-(2-bromoethoxy)ethane: A compound with two bromine atoms, used in similar applications but with different reactivity due to the additional bromine atom.
Uniqueness: 1-(2-Bromoethoxy)-3-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
2866317-08-8 |
|---|---|
Formule moléculaire |
C5H10BrFO |
Poids moléculaire |
185.03 g/mol |
Nom IUPAC |
1-(2-bromoethoxy)-3-fluoropropane |
InChI |
InChI=1S/C5H10BrFO/c6-2-5-8-4-1-3-7/h1-5H2 |
Clé InChI |
VJNVPTLPTKDBNZ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCBr)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
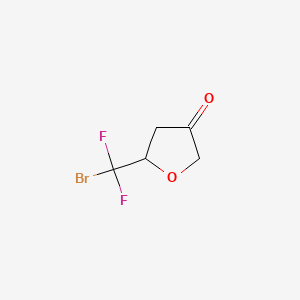
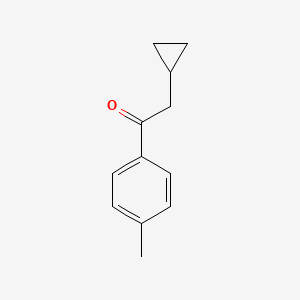

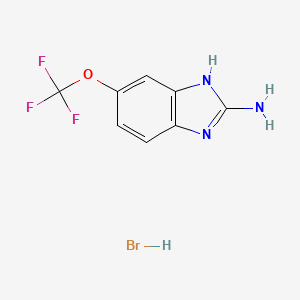
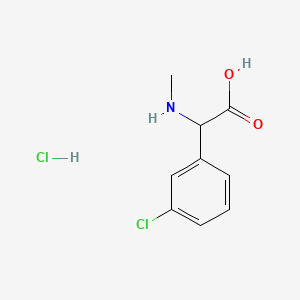
![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
amine hydrochloride](/img/structure/B13462179.png)
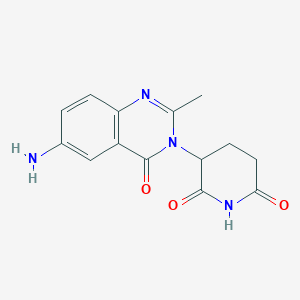
amine hydrochloride](/img/structure/B13462191.png)
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)
